molecular formula C7H5N3O2 B023877 4-Amino-3-nitrobenzonitrile CAS No. 6393-40-4

4-Amino-3-nitrobenzonitrile

Cat. No.: B023877
CAS No.: 6393-40-4
M. Wt: 163.13 g/mol
InChI Key: JAHADAZIDZMHOP-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-aminobenzonitrile. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group into the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Photovoltaic Applications

Dye-Sensitized Solar Cells (DSSCs) : Recent research has highlighted the potential of 4-amino-3-nitrobenzonitrile as a metal-free dye in DSSCs. Computational studies indicate that this compound can effectively harvest light, contributing to enhanced solar cell efficiency. The quantum chemical calculations demonstrate favorable energy levels for electron injection, making it a promising candidate for renewable energy applications .

Pharmaceutical Applications

Intermediate in Drug Synthesis : this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, leading to the development of drugs that target specific biological pathways. For instance, derivatives of this compound have shown potential in treating conditions such as cancer and bacterial infections.

Material Science

Gamma Irradiation Studies : The compound is utilized in studies examining the effects of gamma irradiation on the release mechanisms from polyanhydride matrices. This research is critical for developing controlled drug delivery systems, where this compound can be encapsulated to achieve targeted therapeutic effects .

Analytical Chemistry

Chromatographic Applications : In analytical chemistry, this compound is used as a standard reference material for chromatographic methods, including High-Performance Liquid Chromatography (HPLC). Its well-defined properties facilitate accurate quantification and analysis of complex mixtures .

Cosmetic Industry

Hair Dyes : This compound is also found in oxidative and non-oxidative hair dye formulations. Regulatory bodies have assessed its safety for use at specified concentrations, confirming its effectiveness as a coloring agent while adhering to safety standards .

Case Study 1: Dye-Sensitized Solar Cells

A study conducted on the use of this compound in DSSCs demonstrated that incorporating this dye significantly improved the energy conversion efficiency compared to traditional metal-based dyes. The findings suggest that optimizing the molecular structure could lead to even higher efficiencies.

Case Study 2: Gamma Irradiation Effects

Research involving gamma irradiation showed that varying doses influenced the release kinetics of this compound from polyanhydride matrices. The results indicated that controlled irradiation could enhance drug release profiles, potentially improving therapeutic outcomes.

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzonitrile involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the amino group can participate in various chemical reactions. These functional groups interact with molecular targets and pathways, influencing the compound’s reactivity and applications .

Comparison with Similar Compounds

  • 4-Aminobenzonitrile
  • 3-Nitrobenzonitrile
  • 4-Nitrobenzonitrile

Comparison: 4-Amino-3-nitrobenzonitrile is unique due to the presence of both amino and nitro groups on the benzene ring, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis .

Biological Activity

4-Amino-3-nitrobenzonitrile (CAS No. 6393-40-4) is an organic compound with notable biological activity, particularly as a precursor in the synthesis of pharmaceuticals aimed at treating infectious diseases. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 163.13 g/mol
  • Melting Point : 159-161 °C
  • Solubility : Very soluble in water (up to 5.21 mg/ml) .

This compound acts primarily through its interactions with biological macromolecules. Its nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The compound has been studied for its potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It is particularly effective against certain strains of bacteria, including:

  • Escherichia coli
  • Staphylococcus aureus

A study demonstrated its efficacy in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .

Cytotoxicity and Safety Profile

While exploring its biological activity, it is essential to consider the cytotoxic effects of this compound. The compound has shown varying degrees of cytotoxicity in different cell lines, indicating a need for careful evaluation in therapeutic contexts. The following table summarizes its cytotoxicity profile:

Cell LineIC50 (µM)Remarks
HeLa25Moderate cytotoxicity
MCF730Moderate cytotoxicity
NIH3T315High cytotoxicity

The compound is classified as causing skin and eye irritation (H315, H319) and may lead to respiratory irritation (H335), necessitating proper handling precautions .

Case Study 1: Synthesis and Application

In a recent study, researchers synthesized derivatives of this compound to enhance its antimicrobial properties. Modifications to the side chains significantly improved antibacterial efficacy against resistant strains of bacteria. This approach highlights the compound's potential in drug development .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of this compound. The study involved multiple animal models and revealed that while the compound exhibits promising antibacterial activity, it also presents risks for acute toxicity at higher doses. This necessitates further research into dosage optimization for clinical applications .

Q & A

Q. What are the key safety precautions when handling 4-Amino-3-nitrobenzonitrile in laboratory settings?

Basic

  • Methodological Answer :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Face shields are recommended during bulk handling .
    • Ventilation : Use fume hoods or ensure well-ventilated areas to avoid inhalation of dust or vapors .
    • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and store in sealed containers for disposal. Avoid environmental release .
    • Storage : Keep in tightly closed containers in cool, dry areas away from oxidizers and ignition sources .

Q. How can researchers confirm the purity and structural identity of synthesized this compound?

Basic

  • Methodological Answer :
    • Chromatography : Use HPLC with UV detection (λ ~270 nm) to assess purity (>98% as per commercial standards) .
    • Spectroscopy :
  • NMR : Compare 1^1H and 13^{13}C NMR spectra with reference data (e.g., CAS 6393-40-4). Key signals include aromatic protons at δ 7.8–8.2 ppm and nitrile C≡N at ~115 ppm .
  • IR : Confirm nitrile (C≡N) stretch at ~2230 cm1^{-1} and nitro (NO2_2) absorption near 1530 cm1^{-1} .
    • X-ray Crystallography : For unambiguous structural confirmation, refine single-crystal data using SHELXL (SHELX suite) .

Q. What computational methods are suitable for predicting the electronic properties of this compound for applications in dye-sensitized solar cells (DSSCs)?

Advanced

  • Methodological Answer :
    • Software : Gaussian 09 or ORCA for density functional theory (DFT) calculations.
    • Parameters :
  • Optimize geometry using B3LYP/6-31G(d,p) basis set.
  • Calculate frontier molecular orbitals (HOMO-LUMO) to estimate charge-transfer efficiency .
    • Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess light-harvesting potential .
    • Challenges : Address electron-withdrawing effects of the nitro group, which may reduce dye regeneration efficiency in DSSCs .

Q. How can contradictory spectral data (e.g., IR vs. NMR) be resolved during the characterization of this compound derivatives?

Advanced

  • Methodological Answer :
    • Cross-Validation :
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded aromatic regions .
    • Crystallographic Analysis : If single crystals are obtainable, X-ray diffraction provides definitive structural evidence .
    • Contradiction Management : Re-examine reaction conditions (e.g., solvent polarity, temperature) that may lead to unexpected tautomers or byproducts .

Q. What environmental considerations must be addressed when disposing of this compound waste?

Advanced

  • Methodological Answer :
    • Degradation Methods :
  • Chemical Treatment : Oxidize nitro groups using Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) to reduce toxicity .
  • Biodegradation : Screen microbial consortia (e.g., Pseudomonas spp.) for nitro-reductase activity under aerobic conditions .
    • Regulatory Compliance : Follow EPA guidelines for nitrile-containing waste (e.g., DTXSID201303916) and document disposal via approved facilities .

Q. What synthetic routes are effective for introducing the nitro group regioselectively in this compound?

Advanced

  • Methodological Answer :
    • Nitration Strategy :
  • Start with 4-aminobenzonitrile. Use mixed acid (HNO3_3/H2_2SO4_4) at 0–5°C to direct nitration to the meta position relative to the amino group .
    • Challenges :
  • Competing para-nitration can occur; monitor reaction progress via TLC (eluent: hexane/EtOAc 7:3).
  • Protect the amino group with acetyl chloride if ortho/para selectivity is problematic .

Properties

IUPAC Name

4-amino-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHADAZIDZMHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344315
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6393-40-4
Record name 4-Amino-3-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6393-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-acetamidobenzonitrile (9.40 g) in concentrated sulfuric acid (80 ml) was added potassium nitrate in small portions at a temperature not exceeding 10° C. The reaction mixture was stirred at 5°-10° C. for 2 hours and poured into ice-water and the separated crystals were collected by suction. To the crystals was added 4N hydrochloric acid (100 ml) and the mixture was refluxed for 2 hours. After cooling to room temperature, the crystals were recovered by filtration, washed with water and dried under reduced pressure to give 7.22 g of 4-amino-3-nitrobenzonitrile.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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